7-(2-Methoxyphenyl)-2-methylquinoline
Description
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
7-(2-methoxyphenyl)-2-methylquinoline |
InChI |
InChI=1S/C17H15NO/c1-12-7-8-13-9-10-14(11-16(13)18-12)15-5-3-4-6-17(15)19-2/h3-11H,1-2H3 |
InChI Key |
JLXDREZJLZGNTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoline, including 7-(2-Methoxyphenyl)-2-methylquinoline, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A2780 (ovarian cancer)
For instance, a study demonstrated that related quinoline derivatives induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents against cancer .
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activities. This compound has shown effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism often involves inhibition of bacterial DNA gyrase, which is crucial for DNA replication . This property suggests potential applications in developing new antimicrobial agents.
Photovoltaics
The unique electronic properties of quinoline derivatives make them suitable for applications in organic photovoltaics. Research has indicated that incorporating this compound into photovoltaic materials can enhance charge mobility and overall efficiency .
Organic Light Emitting Diodes (OLEDs)
The compound's luminescent properties have also been explored for use in OLEDs. Its ability to emit light when excited makes it a candidate for developing efficient light-emitting materials .
Anticancer Study
A recent investigation focused on the effects of this compound on various cancer cell lines. The study found that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
Antimicrobial Efficacy Assessment
Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of Escherichia coli. Results indicated that it exhibited potent antibacterial activity, with minimum inhibitory concentrations comparable to established antibiotics.
Comparison with Similar Compounds
Preparation Methods
Skraup and Doebner-von Miller Reactions
The Skraup reaction, which involves heating aniline derivatives with glycerol and sulfuric acid, has been adapted to synthesize 2-methylquinoline precursors. For example, 2,3,4-trimethoxyaniline reacts with methyl vinyl ketone in acetic acid under ZnCl₂ catalysis to yield 6,7,8-trimethoxy-4-methylquinoline (yield: 55%). While this method efficiently constructs the quinoline backbone, subsequent demethylation and functionalization steps are required to introduce the 2-methoxyphenyl group.
Friedländer Synthesis
The Friedländer quinoline synthesis, which condenses 2-aminobenzophenones with ketones, has been modified to incorporate substituents. For instance, 2-amino-5-methoxyacetophenone reacts with acetylacetone in polyphosphoric acid to form 7-methoxy-2-methylquinoline. However, regioselectivity challenges limit its utility for synthesizing 7-aryl-substituted quinolines.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
The most reliable method for introducing the 2-methoxyphenyl group involves Suzuki coupling with a brominated quinoline precursor:
Step 1: Synthesis of 7-Bromo-2-methylquinoline
7-Bromo-2-methylquinoline is prepared via directed ortho-metalation of 2-methylquinoline using LDA, followed by bromination with Br₂ at −78°C (yield: 68–72%). Alternatively, Pd/C-catalyzed bromination of 7-chloro-2-methylquinoline (from Vilsmeier-Haack cyclization) achieves comparable yields.
Step 2: Coupling with 2-Methoxyphenylboronic Acid
Reacting 7-bromo-2-methylquinoline (1 eq) with 2-methoxyphenylboronic acid (1.2 eq) under Pd(dppf)Cl₂ catalysis (5 mol%) in dioxane/H₂O (4:1) at 80°C for 12 hr affords 7-(2-methoxyphenyl)-2-methylquinoline in 78–85% yield. Key parameters:
-
Base: K₂CO₃ (2 eq)
-
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Purification: Column chromatography (hexane/EtOAc 4:1)
One-Pot Tandem Reactions
Metal-Free C–H Functionalization
A metal-free approach utilizes 2-methylquinoline and 2-styrylaniline in DMSO with CuCl/TBD catalysis:
-
Reaction Conditions : 75°C, 12 hr, air atmosphere
-
Mechanism : Sequential C(sp³)–H bond activation and cyclization
-
Yield : 42–63% (lower than Pd-catalyzed methods)
-
Advantage : Avoids transition metals; suitable for scale-up
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Suzuki Coupling | 78–85 | >99 | 12 hr | Excellent |
| Skraup Cyclization | 55 | 95 | 24 hr | Moderate |
| Metal-Free | 42–63 | 90 | 12 hr | Good |
Key Observations :
-
Suzuki coupling offers superior yields and regioselectivity.
-
Metal-free methods are environmentally favorable but require optimization.
-
Classical cyclization routes necessitate additional functionalization steps.
Emerging Strategies
Q & A
Q. What are the common synthetic routes for 7-(2-Methoxyphenyl)-2-methylquinoline, and how are reaction conditions optimized?
The synthesis of quinoline derivatives often involves cyclization or substitution reactions. For example, 2-chloroquinoline derivatives can react with methoxyphenyl groups under basic conditions (e.g., NaOH or K₂CO₃) in polar solvents like ethanol or methanol . Optimization includes controlling temperature (reflux conditions) and stoichiometry to improve yield. In analogous compounds, substituent positioning (e.g., methoxy groups) is critical for directing reactivity, as seen in the synthesis of fluorinated quinolines .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π–π stacking in quinoline derivatives) .
- Fluorescence spectroscopy : Monitors electronic properties, particularly for derivatives with substituents like hydroxy or amino groups, which exhibit chelation-enhanced fluorescence .
- NMR and HPLC : Confirm purity and structural integrity, especially after functionalization steps .
Q. What biological activities are associated with quinoline derivatives structurally similar to this compound?
Quinoline scaffolds are studied for antimicrobial, anticancer, and antimalarial properties. For instance:
- Anticancer activity : Substituted quinolines inhibit enzymes like topoisomerases or disrupt zinc homeostasis in cancer cells .
- Antimicrobial effects : Chlorine or fluorine substituents enhance membrane permeability in bacterial models .
Advanced Research Questions
Q. How do substituent positions (e.g., methoxy at C7, methyl at C2) influence the compound’s reactivity and bioactivity?
- Methoxy groups : Electron-donating effects at C7 stabilize intermediates during synthesis and enhance fluorescence quantum yields in zinc-sensing applications .
- Methyl groups : At C2, steric hindrance can alter binding affinity to biological targets. For example, 2-methylquinoline derivatives show reduced off-target interactions compared to unsubstituted analogs .
- Substituent positioning : Fluorine at C6 in related compounds increases metabolic stability and lipophilicity, critical for drug design .
Q. What strategies address contradictions in reported biological data for quinoline derivatives?
Discrepancies may arise from:
- Test models : Differences in cell lines (e.g., HeLa vs. MCF-7) or in vitro vs. in vivo assays .
- Structural variations : Minor changes (e.g., chloro vs. fluoro substituents) significantly alter pharmacokinetics .
- Methodological rigor : Standardizing assay protocols (e.g., MIC values for antimicrobial studies) reduces variability .
Q. How can synthesis be optimized to improve yield and scalability for this compound?
- Catalyst selection : Use of phase-transfer catalysts or microwave-assisted synthesis reduces reaction time .
- Solvent systems : Switching from ethanol to DMF or THF improves solubility of intermediates .
- Purification techniques : Column chromatography with gradient elution or recrystallization enhances purity .
Q. What are the safety considerations for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks) to avoid inhalation of fine particles .
- Ventilation : Conduct reactions in fume hoods due to potential toxic fumes from methoxy or halogenated byproducts .
- Waste disposal : Follow EPA guidelines for halogenated organic waste, as chlorinated quinolines may persist in the environment .
Methodological Challenges
Q. How can researchers validate the mechanism of action for this compound in biological systems?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Zinc chelation studies : Monitor fluorescence quenching in the presence of Zn²⁺ ions to confirm metal-binding activity .
- Molecular docking : Simulate binding modes using software like AutoDock Vina to predict interactions with biological targets .
Q. What are the limitations of current toxicity data for this compound, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
